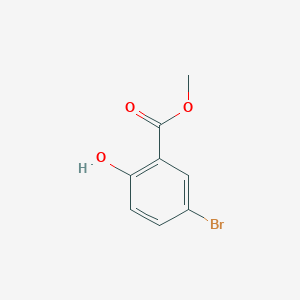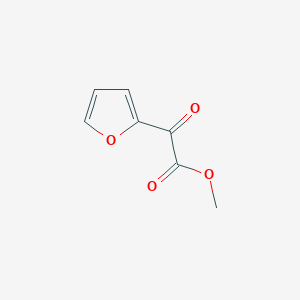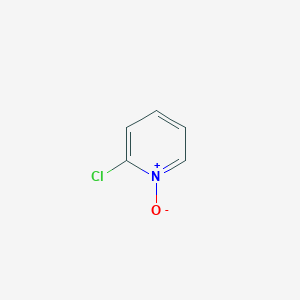![molecular formula C16H25NO2 B183235 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine CAS No. 93285-86-0](/img/structure/B183235.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine” is a chemical compound with the molecular formula C16H25NO2 . It is related to 3,4-dimethoxyphenethylamine, an aromatic ether that is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a sequence involving the conversion of 3,4-dimethoxybenzaldehyde (veratraldehyde) to 3,4-dimethoxyphenethylamine has been described . Another method involves the reaction of 3,4-dimethoxy-1-glycyl benzene hydrobromate with 3,4,5-trimethoxy toluylic acid .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its InChI code and molecular formula . The compound has a molecular weight of 263.375 Da .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 344.29 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Evaluation
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine and its derivatives are studied for their potential in chemical synthesis and biological evaluation. For instance, the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety have demonstrated that these compounds can act as effective inhibitors for certain enzymes. Specifically, the synthesized compounds showed inhibitory effects on cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, which are significant for treating diseases such as Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).
Sigma Receptor Binding
The structural manipulation and synthesis of specific derivatives have led to the discovery of compounds with high affinity for sigma receptors. These findings are critical for understanding the functional role of sigma receptors and developing new therapeutic agents. The research on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines highlighted the importance of structural determinants for high sigma receptor affinity, presenting a potential pathway for the development of novel drugs (de Costa et al., 1992).
Psychotropic Activity Evaluation
The study of N-methyl and N,N-dimethyl derivatives of certain cyclohexylamines has been directed towards understanding their psychotropic activities. The synthesis and characterization of these compounds, especially in terms of their magnetic nonequivalence under specific conditions, offer insights into their potential psychotropic effects and the underlying mechanisms (Lowry & Huitric, 1971).
Antidepressant Biochemical Profile
Compounds related to this compound, such as Wy-45,030, have been evaluated for their antidepressant biochemical profiles. These studies aim to identify compounds with the potential for antidepressant activity without the common side effects associated with tricyclic antidepressants. The neurochemical profile of such compounds, including their interaction with various receptors and their inhibition of monoamine uptake, is crucial for predicting their therapeutic efficacy and side-effect profile (Muth et al., 1986).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14/h8-9,12,14,17H,3-7,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUUWFKPJWELGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354516 |
Source


|
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93285-86-0 |
Source


|
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

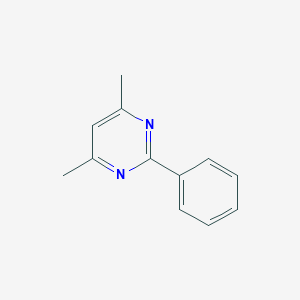

![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)
![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)
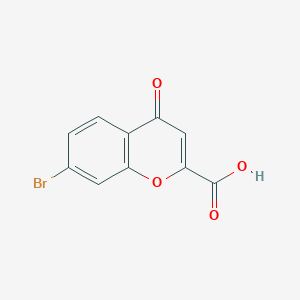


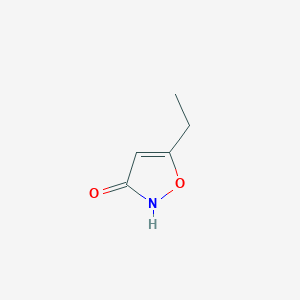
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)
